molecular formula C17H17NO4S2 B13401969 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide

Cat. No.: B13401969
M. Wt: 363.5 g/mol
InChI Key: HEMRLNYUNOVYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzoyl group, a benzamide moiety, and a methylsulfonothioyloxyethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recoverable catalysts ensures high yields and cost-effectiveness. Additionally, the process can be optimized for continuous production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing and potential anti-cancer properties set it apart from other benzamide derivatives.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide

InChI

InChI=1S/C17H17NO4S2/c1-24(21,23)22-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

HEMRLNYUNOVYAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.